

Spectroscopic Analysis of Tri(Amino-PEG3-amide)-amine TFA Salt: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Tri(Amino-PEG3-amide)-amine
	TFA
Cat. No.:	B12413365

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Tri(Amino-PEG3-amide)-amine trifluoroacetate (TFA) salt, a branched polyethylene glycol (PEG) derivative commonly utilized as a linker in bioconjugation and drug delivery applications. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for their acquisition, and a logical workflow for the characterization of this compound.

Core Spectroscopic Data

The successful synthesis and purity of **Tri(Amino-PEG3-amide)-amine TFA** salt (Chemical Formula: $C_{33}H_{69}N_7O_{12} \cdot xCF_3COOH$, Molecular Weight of free amine: 755.95 g/mol) can be verified using NMR and MS. While specific spectra for this exact compound are not publicly available, this guide presents predicted data based on the analysis of similar PEGylated molecules and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structural integrity of the molecule by identifying the chemical environment of its protons. The spectrum of Tri(Amino-PEG3-amide)-amine is expected to be characterized by a prominent peak corresponding to the repeating ethylene glycol units.

Table 1: Predicted ^1H NMR Chemical Shifts for Tri(Amino-PEG3-amide)-amine

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
-O-CH ₂ -CH ₂ -O- (PEG backbone)	3.65	s	~72H
-C(O)-CH ₂ -	2.55	t	6H
-NH-CH ₂ -	3.40	t	6H
-N(-CH ₂ -) ₃	2.80	t	6H
-O-CH ₂ -C(O)-	3.75	t	6H
-CH ₂ -NH ₂	3.10	t	6H

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and can vary based on the solvent and concentration. The TFA counterion may cause broadening of the amine proton signals.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is employed to determine the molecular weight of the compound. For PEGylated molecules, ESI-MS spectra often show a distribution of multiply charged ions.

Table 2: Expected Mass Spectrometry Data for Tri(Amino-PEG3-amide)-amine

Ion	Predicted m/z
[M+H] ⁺	756.96
[M+2H] ²⁺	378.98
[M+Na] ⁺	778.94

Note: "M" represents the molecular weight of the free amine. The presence of sodium adducts ($[\text{M}+\text{Na}]^+$) is common in ESI-MS.

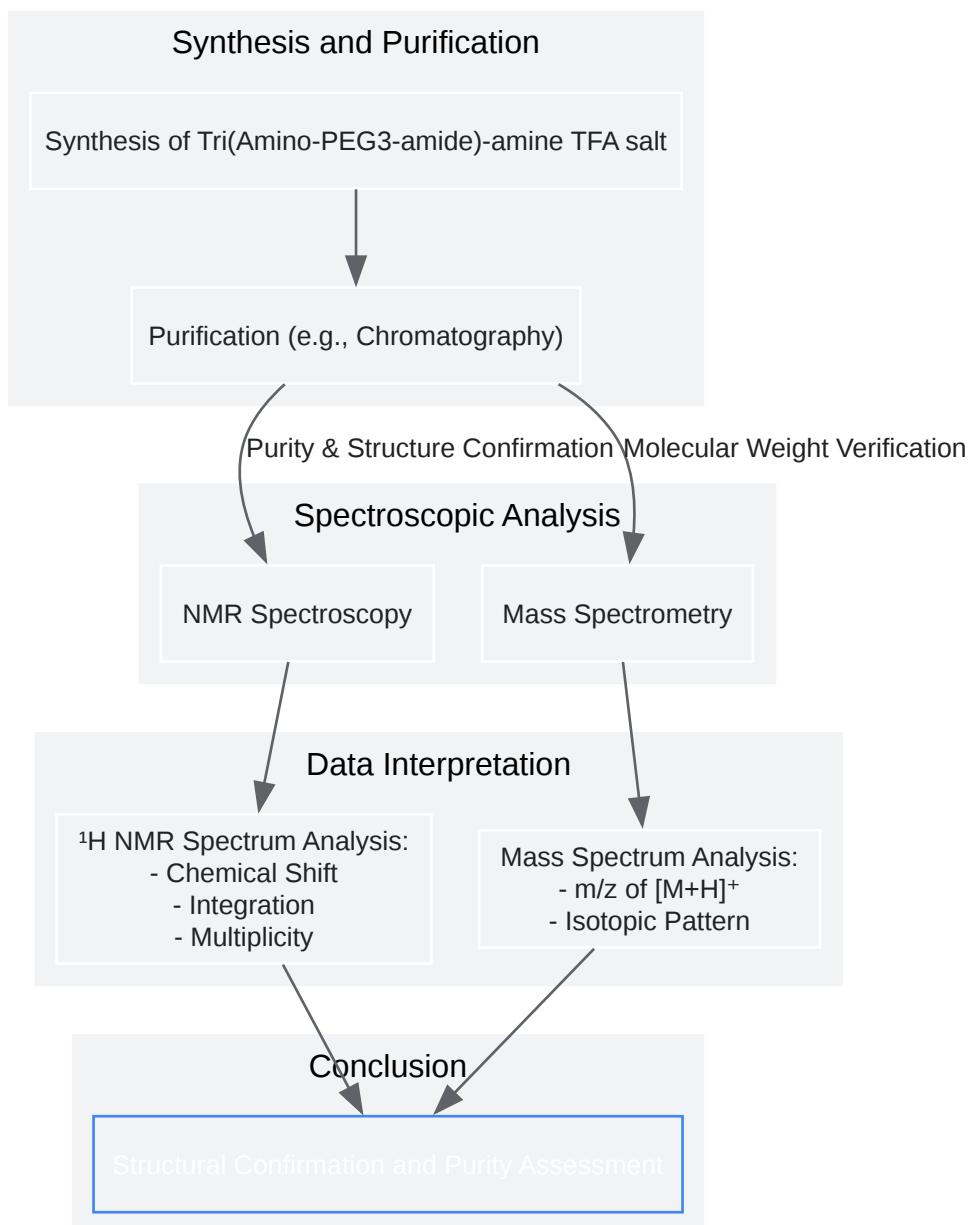
Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and MS data for **Tri(Amino-PEG3-amide)-amine TFA** salt.

¹H NMR Spectroscopy Protocol

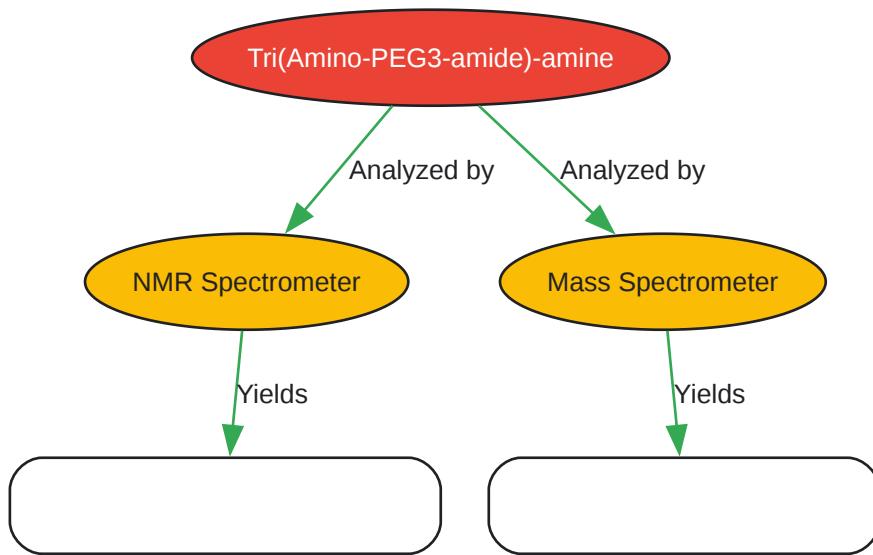
- Sample Preparation:
 - Dissolve 5-10 mg of **Tri(Amino-PEG3-amide)-amine TFA** salt in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆).
 - Vortex the sample until the compound is fully dissolved.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (for a 400 MHz Spectrometer):
 - Pulse Program: A standard single-pulse experiment (e.g., ' zg30').
 - Solvent: Specify the deuterated solvent used.
 - Temperature: 298 K.
 - Number of Scans: 16 to 64, depending on the sample concentration.
 - Relaxation Delay (d1): 1-2 seconds.
 - Acquisition Time (aq): 3-4 seconds.
 - Spectral Width (sw): 16 ppm (centered around 6 ppm).
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Perform baseline correction.

- Calibrate the chemical shift scale using the residual solvent peak as a reference.
- Integrate the peaks and assign them to the corresponding protons in the molecule.


Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

- Sample Preparation:
 - Prepare a stock solution of **Tri(Amino-PEG3-amide)-amine TFA** salt at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).
 - Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
- Instrumentation and Parameters (Direct Infusion):
 - Ionization Mode: Positive ion mode.
 - Capillary Voltage: 3.5 - 4.5 kV.
 - Cone Voltage: 20 - 40 V.
 - Source Temperature: 100 - 150 °C.
 - Desolvation Temperature: 250 - 350 °C.
 - Desolvation Gas Flow (Nitrogen): 500 - 800 L/hr.
 - Mass Range: m/z 100 - 1000.
- Data Analysis:
 - Acquire the mass spectrum.
 - Identify the peaks corresponding to the protonated molecule ($[M+H]^+$) and other common adducts (e.g., $[M+Na]^+$, $[M+K]^+$).

- If multiply charged ions are observed, use the instrument software to deconvolute the spectrum to determine the zero-charge mass.


Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of **Tri(Amino-PEG3-amide)-amine TFA salt**.

[Click to download full resolution via product page](#)

Workflow for the Spectroscopic Characterization

[Click to download full resolution via product page](#)

Relationship between Compound and Spectroscopic Data

- To cite this document: BenchChem. [Spectroscopic Analysis of Tri(Amino-PEG3-amide)-amine TFA Salt: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12413365#spectroscopic-data-for-tri-amino-peg3-amide-amine-tfa-nmr-ms\]](https://www.benchchem.com/product/b12413365#spectroscopic-data-for-tri-amino-peg3-amide-amine-tfa-nmr-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com